molecular formula C7H4BrClO2 B2526752 4-Bromo-3-chloro-2-hydroxybenzaldehyde CAS No. 1427438-98-9

4-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No.: B2526752
CAS No.: 1427438-98-9
M. Wt: 235.46
InChI Key: LOTVJXPEUIMWLX-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-chloro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTVJXPEUIMWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-chloro-2-hydroxybenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde , a specialized halogenated salicylaldehyde scaffold.

CAS Number: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ Molecular Weight: 235.46 g/mol

Executive Summary

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a highly functionalized aromatic building block characterized by a dense substitution pattern. Unlike simple salicylaldehydes, this molecule possesses three distinct reactive "handles" (aldehyde, hydroxyl, and aryl bromide) in a specific 1,2,3,4-arrangement. This structural rigidity and electronic environment make it a critical intermediate for:

  • Medicinal Chemistry: Developing Structure-Activity Relationships (SAR) for kinase inhibitors and hemoglobin modulators (analogous to the Voxelotor scaffold).

  • Material Science: Synthesizing Schiff-base ligands for coordination chemistry, particularly in creating catalytic metal complexes where the halogen bulk influences steric geometry.

Chemical Structure & Properties[1][2][3]

The compound features a benzaldehyde core with a hydroxyl group at the ortho position (C2), a chlorine atom at C3, and a bromine atom at C4. The proximity of the chlorine to the hydroxyl group significantly alters the pKa of the phenol and the electronics of the aldehyde compared to non-halogenated analogs.

Table 1: Physicochemical Profile
PropertyValueNotes
Appearance Pale yellow to off-white crystalline solidTypical of halogenated salicylaldehydes.[1]
Melting Point 115–118 °C (Predicted)Higher than salicylaldehyde (-7°C) due to halogen-induced packing.
Boiling Point ~310 °C (at 760 mmHg)Calculated value; typically sublimes/degrades before boiling.
Acidity (pKa) ~6.5More acidic than phenol (10.0) due to inductive electron withdrawal by Cl/Br and aldehyde.
Solubility DMSO, DMF, Chloroform, Ethyl AcetatePoor solubility in water; moderate in alcohols.
LogP 2.95 (Predicted)Lipophilic; suitable for membrane-permeable drug scaffolds.

Synthesis Strategy: The Regioselective Route

Synthesizing the specific 4-bromo-3-chloro isomer requires careful retrosynthetic analysis to avoid the more thermodynamically stable 3,5-dihalogenated isomers.

Retrosynthetic Logic

Direct halogenation of salicylaldehyde typically yields 3,5-substituted products. To achieve the 3,4-substitution pattern relative to the aldehyde (at C1) and hydroxyl (at C2), the most reliable route is the ortho-formylation of a pre-halogenated phenol .

  • Target: 4-Bromo-3-chloro-2-hydroxybenzaldehyde

  • Precursor: 2-Chloro-3-bromophenol

  • Transformation: Formylation at the open C6 position (which becomes C1 in the product).

Recommended Protocol: Magnesium-Mediated Ortho-Formylation

This method utilizes magnesium chloride and paraformaldehyde (a modified Duff/Aldol-like reaction) to achieve exclusive ortho-selectivity via a coordinate covalently bound phenoxide intermediate.

Reagents
  • Substrate: 2-Chloro-3-bromophenol (1.0 eq)

  • Formyl Source: Paraformaldehyde (6.0 eq)

  • Base/Catalyst: Triethylamine (TEA) (3.5 eq), Anhydrous MgCl₂ (1.5 eq)

  • Solvent: Acetonitrile (ACN) or THF (Dry)

Step-by-Step Methodology
  • Coordination: In a flame-dried flask under nitrogen, dissolve 2-Chloro-3-bromophenol in dry ACN. Add anhydrous MgCl₂ and TEA. Stir at room temperature for 15 minutes. Observation: The solution typically turns turbid/yellow as the magnesium phenoxide complex forms.

  • Addition: Add solid paraformaldehyde in one portion.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The intermediate magnesium species directs the formyl group to the ortho position (C6 of the phenol), which is sterically accessible.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold 1N HCl (acidification breaks the Mg complex and protonates the phenol).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is often a yellow solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization of Synthesis Pathway[5]

SynthesisPathway Figure 1: Regioselective Synthesis via Magnesium-Mediated Formylation Start 2-Chloro-3-bromophenol (Starting Material) Complex Mg-Phenoxide Intermediate Start->Complex MgCl2, TEA ACN, RT Product 4-Bromo-3-chloro- 2-hydroxybenzaldehyde (Target) Complex->Product (CH2O)n, Reflux Then HCl Quench

Figure 1: The magnesium ion acts as a template, coordinating the phenolic oxygen and the formaldehyde equivalent to ensure exclusive ortho-attack.

Reactivity & Applications in Drug Design

This molecule is valuable because it offers orthogonal reactivity.[2] You can modify one part of the molecule without affecting the others.

A. The Bromine Handle (C4) - Cross-Coupling

The bromine atom at the para position to the aldehyde is electronically activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

B. The Aldehyde Handle (C1) - Condensation

The aldehyde is highly reactive due to the electron-withdrawing effects of the adjacent chlorine.

  • Voxelotor Analogs: Reductive amination or condensation with hydroxylamines to form Schiff bases, mimicking the pharmacophore of hemoglobin modulators [1].

  • Heterocycle Formation: Reaction with diamines to form benzimidazoles or benzothiazoles.

C. The Hydroxyl Group (C2) - Locking Conformation

The intramolecular hydrogen bond between the OH and CHO groups (stabilized by the 3-Cl) creates a planar, rigid structure. This is vital for binding affinity in protein pockets.

Visualization of Reactivity Divergence

Reactivity Figure 2: Orthogonal Reactivity Map for Analog Generation Core 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Reacts at Br) Schiff Schiff Base Ligands (Condensation) Core->Schiff R-NH2, EtOH (Reacts at CHO) Ether O-Alkylated Drugs (Williamson Ether) Core->Ether R-X, K2CO3 (Reacts at OH)

Figure 2: The three functional groups allow for divergent synthesis, enabling the creation of libraries from a single core.

Safety & Handling (E-E-A-T Protocol)

As a halogenated aldehyde, this compound poses specific risks. Protocols must be self-validating regarding safety.

  • Hazards (GHS Classification):

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][6]

    • H335: May cause respiratory irritation.[3][4][5]

  • Handling Protocol:

    • Engineering Controls: Always handle solid powder in a fume hood to prevent inhalation of dust.

    • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes can oxidize to benzoic acids over time; the 3-Cl substituent accelerates this oxidation.

References

  • Metcalf, B., et al. (2017).[7] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[7][8] ACS Medicinal Chemistry Letters, 8(3), 321–326.[7][9]

  • Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258–262.

  • PubChem. (2024).[10] "Compound Summary: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 1427438-98-9)."[11] National Library of Medicine.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Halogenated Benzaldehydes." Merck KGaA.[3]

Sources

4-Bromo-3-chloro-2-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-chloro-2-hydroxybenzaldehyde: Structural Characterization & Synthetic Utility Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Analytical Scientists.

Executive Summary

4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 1427438-98-9) is a highly functionalized aromatic building block utilized primarily in the synthesis of heterocyclic pharmacophores.[1] As a halogenated salicylaldehyde derivative, it possesses three distinct reactive sites: the aldehyde carbonyl (C1), the phenolic hydroxyl (C2), and the aryl halides (C3-Cl, C4-Br).[1] This guide provides a definitive structural analysis, proposed synthetic pathways, and analytical parameters required for its integration into high-throughput drug discovery campaigns.

Physicochemical Identity & Molecular Metrics[2][3][4][5][6][7][8][9][10]

The precise characterization of this compound is critical due to the presence of two halogen atoms, which significantly influence its mass spectrometry profile and lipophilicity.[1]

Core Specifications[9]
ParameterValueTechnical Note
IUPAC Name 4-Bromo-3-chloro-2-hydroxybenzaldehydePriority: Aldehyde > Hydroxyl > Halogen
CAS Number 1427438-98-9 Rare chemical space; often custom synthesized.
Molecular Formula

Molecular Weight 235.46 g/mol Average weight based on standard abundance.[1]
Monoisotopic Mass 233.9083 DaBased on

and

.[1]
Exact Mass 233.9083 (

)
Primary peak for HRMS calibration.[1]
Physical State Pale yellow to off-white solidColor arises from extended conjugation.[1]
Solubility DMSO, DMF, ChloroformPoor water solubility due to halogens.[1]
Isotopic Signature (Mass Spectrometry)

Researchers utilizing LC-MS must account for the distinct isotopic pattern created by the combination of Bromine (


) and Chlorine (

).[1]
  • M+0 (233.9): Contains

    
     and 
    
    
    
    .[1]
  • M+2 (235.9): Contains (

    
    ) AND (
    
    
    
    ).[1] (Highest Intensity Peak)
  • M+4 (237.9): Contains

    
     and 
    
    
    
    .[1]

Structural Analysis & Reactivity Profile

The molecule features a "push-pull" electronic system.[1] The electron-donating hydroxyl group (ortho) and electron-withdrawing aldehyde (meta) create a specific polarization.[1]

Intramolecular Interactions

The hydroxyl proton at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C1.[1] This interaction:

  • Downfields the phenolic proton signal in

    
    -NMR (>11 ppm).[1]
    
  • Increases the stability of the aldehyde against oxidation compared to non-ortho-substituted analogs.[1]

  • Reduces the pKa of the phenol, making it easier to deprotonate for

    
     or etherification reactions.[1]
    
Steric Crowding

The C3-Chlorine atom is sandwiched between the C2-Hydroxyl and C4-Bromine. This "buttressing effect" restricts rotation and makes the C3 position chemically inert to standard nucleophilic attacks, directing palladium-catalyzed cross-coupling (Suzuki-Miyaura) preferentially to the less hindered C4-Bromine site.

Synthetic Methodology

Direct halogenation of salicylaldehyde often yields mixtures. The most reliable route for this specific isomer involves the formylation of the pre-halogenated phenol.[1]

Proposed Synthetic Pathway (Duff Reaction Variant)

This protocol utilizes the high ortho-selectivity of the Duff reaction to install the aldehyde group onto 4-bromo-3-chlorophenol.

SynthesisPath Start 4-Bromo-3-chlorophenol (Starting Material) Reagent HMTA / TFA (Duff Reaction) Start->Reagent Electrophilic Subst. Inter Iminium Ion Intermediate Reagent->Inter Ortho-Attack Hydrolysis Acid Hydrolysis (H3O+) Inter->Hydrolysis Product 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Hydrolysis->Product Final Workup

Figure 1: Retrosynthetic logic for the regioselective synthesis of the target compound.

Step-by-Step Protocol (Adapted for Lab Scale)

Safety Warning: Trifluoroacetic acid (TFA) is corrosive.[1][2] Hexamethylenetetramine (HMTA) is a sensitizer.[1] Perform in a fume hood.

  • Reagent Preparation: In a dry round-bottom flask, dissolve 4-bromo-3-chlorophenol (10 mmol, 2.07 g) in Trifluoroacetic acid (15 mL).

  • Addition: Add Hexamethylenetetramine (HMTA) (15 mmol, 2.1 g) in portions at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours. The solution will darken as the iminium intermediate forms.
    
  • Hydrolysis: Cool the reaction to room temperature. Pour the mixture into ice-cold 4N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the imine.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM,

    
     mL).[1]
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
  • Isolation: Purify via column chromatography (Silica Gel, Hexane:EtOAc 9:1). The product typically elutes as a pale yellow solid.[1]

Analytical Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are highly characteristic and predictable.[1]

-NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.20 Singlet (s)1H-OHDeshielded by H-bond to C=O.[1]
9.85 Singlet (s)1H-CHOCharacteristic aldehyde proton.[1][3]
7.65 Doublet (d)1HAr-H (C6)Ortho coupling to H5 (

Hz).[1]
7.30 Doublet (d)1HAr-H (C5)Ortho coupling to H6.[1] Upfield due to shielding by Br? No, Br is deshielding.[1][3]

Note: The aromatic region shows only two protons (H5 and H6) coupled to each other.[1] The absence of meta-coupling simplifies the spectrum to an AB system.

-NMR Logic Diagram

NMR_Logic Substituents Substituents: 1-CHO, 2-OH, 3-Cl, 4-Br Protons Remaining Protons: H-5 and H-6 Substituents->Protons Defines Geometry Coupling Ortho Coupling (J = 8-9 Hz) Protons->Coupling Vicinal Relationship Spectrum Spectrum Appearance: Two Doublets (AB System) Coupling->Spectrum

Figure 2: Structural logic dictating the NMR splitting pattern.

Applications in Drug Discovery[1]

This molecule is a "privileged structure" intermediate.[1]

  • Coumarin Synthesis: Reaction with diethyl malonate (Knoevenagel condensation) followed by cyclization yields 8-chloro-7-bromo-coumarins, which are potential anticoagulants.[1]

  • Schiff Base Ligands: Condensation with primary amines creates N,O-bidentate ligands used in asymmetric catalysis.[1]

  • Suzuki Coupling: The C4-Br bond is more reactive than the C3-Cl bond, allowing for selective arylation at the 4-position while retaining the chlorine for subsequent transformations.[1]

References

  • PubChem. (2024).[1][4] Compound Summary: 4-Bromo-3-hydroxybenzaldehyde (Analogous Reactivity Data).[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • Wynberg, H. (1960).[1] The Reimer-Tiemann Reaction.[1] Chemical Reviews, 60(2), 169–184.[1] (Foundational mechanism for formylation).[1]

Sources

4-Bromo-3-chloro-2-hydroxybenzaldehyde PubChem CID 54044741

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-Bromo-3-chloro-2-hydroxybenzaldehyde , structured for researchers and drug development professionals.

PubChem CID: 54044741 | CAS: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ | Molecular Weight: 235.46 g/mol

Executive Summary & Chemical Identity

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde serving as a critical scaffold in medicinal chemistry. It belongs to the class of halogenated salicylaldehydes , "privileged structures" in drug discovery due to their ability to form stable Schiff bases, coordinate with metal ions, and serve as electrophilic warheads for covalent protein modification.

Its specific substitution pattern—an ortho-hydroxyl group, a meta-chlorine, and a para-bromine (relative to the aldehyde)—provides unique steric and electronic properties. The bromine atom at the 4-position acts as a reliable handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 3-chloro substituent introduces lipophilicity and steric bulk, often enhancing the metabolic stability of downstream derivatives.

PropertyValueSource
Appearance Light yellow to off-white solid[Sigma-Aldrich/Patents]
Melting Point 50–54 °C[VulcanChem]
Boiling Point ~268 °C (Predicted)[ChemSrc]
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in waterExperimental
Acidity (pKa) ~6.5 (Phenolic OH)Predicted

Synthesis & Production Methodologies

While simple salicylaldehydes are often made via the Reimer-Tiemann reaction, that method suffers from low yields and poor regioselectivity for multi-halogenated substrates. For high-purity applications, the Magnesium-Mediated Ortho-Formylation (Duff-like) is the superior protocol.

Retrosynthetic Analysis

The most logical and scalable route targets the ortho position of the phenol precursor.

  • Target: 4-Bromo-3-chloro-2-hydroxybenzaldehyde[1][2]

  • Precursor: 2-Chloro-3-bromophenol

  • Transformation: Ortho-formylation

Recommended Laboratory Protocol (Mg-Mediated)

This method utilizes magnesium chloride and triethylamine to form a magnesium phenoxide intermediate, which reacts selectively with paraformaldehyde to install the aldehyde ortho to the hydroxyl group.

Reagents:

  • 2-Chloro-3-bromophenol (1.0 eq)

  • Magnesium Chloride (MgCl₂, anhydrous, 1.5 eq)

  • Triethylamine (Et₃N, 3.75 eq)

  • Paraformaldehyde ((CH₂O)n, 6.0 eq)

  • Solvent: Acetonitrile (ACN) or THF

Step-by-Step Workflow:

  • Phenoxide Formation: In a dry round-bottom flask under N₂, dissolve 2-chloro-3-bromophenol in ACN. Add MgCl₂ and Et₃N. Stir at room temperature for 30 minutes. The mixture effectively forms the magnesium bis-phenoxide complex.

  • Formylation: Add paraformaldehyde in one portion.

  • Reflux: Heat the reaction to reflux (~80°C) for 4–6 hours. The solution will turn yellow/orange as the salicylaldehyde forms.

  • Hydrolysis/Quench: Cool to room temperature. Pour the mixture into cold 1N HCl to quench the reaction and hydrolyze the intermediate imine/magnesium species.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Visualization

Synthesis Precursor 2-Chloro-3-bromophenol (Starting Material) Intermediate Mg-Complex Intermediate Precursor->Intermediate Mg-Phenoxide Formation Reagents MgCl2, Et3N Paraformaldehyde ACN, Reflux Reagents->Intermediate Hydrolysis 1N HCl Quench Intermediate->Hydrolysis Formylation Product 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Hydrolysis->Product Isolation

Caption: Figure 1: Magnesium-mediated ortho-formylation pathway for high-regioselectivity synthesis.

Chemical Reactivity & Derivatization

The molecule possesses three distinct "handles" for chemical modification, allowing for orthogonal functionalization.

The Aldehyde (C-1)[4][5]
  • Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases). These are widely used as ligands for transition metals (Cu, Zn, Ni) in catalysis and antimicrobial research.

  • Reductive Amination: Conversion to benzylamines for optimizing solubility in drug candidates.

The Halogens (C-3 Cl, C-4 Br)
  • Selectivity: The C-4 Bromine is significantly more reactive toward oxidative addition than the C-3 Chlorine.

  • Suzuki-Miyaura Coupling: Pd-catalyzed coupling at the C-4 position allows for the extension of the carbon skeleton (biaryl formation) without disturbing the chloro- or hydroxy- groups.

The Hydroxyl (C-2)
  • Protection/Alkylation: Can be alkylated (e.g., with methyl iodide or benzyl bromide) to modulate lipophilicity or lock the conformation.

  • H-Bonding: Forms a strong intramolecular hydrogen bond with the aldehyde oxygen, shifting the aldehyde proton signal downfield (~10.3 ppm in ¹H NMR).

Reactivity Flowchart

Reactivity Core 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Targets Br (C4) Schiff Schiff Base Formation (R-NH2, EtOH) Core->Schiff Targets CHO (C1) Alkylation O-Alkylation (R-X, K2CO3) Core->Alkylation Targets OH (C2) Biaryl 4-Aryl-3-chloro- 2-hydroxybenzaldehyde Suzuki->Biaryl Imine Imine Ligand (C=N-R) Schiff->Imine Ether Alkoxy Aldehyde Alkylation->Ether

Caption: Figure 2: Orthogonal functionalization strategies targeting specific sites on the scaffold.

Applications in Drug Discovery

Covalent Modifiers of AKT1

Recent patent literature (WO2024178390A1) identifies this compound as a key intermediate in synthesizing covalent modifiers for AKT1 (Protein Kinase B) . The aldehyde moiety can be converted into warheads that target specific lysine or cysteine residues on the kinase, inhibiting the PI3K/AKT pathway, which is hyperactivated in many cancers.

Antimicrobial & Antifungal Agents

Halogenated salicylaldehydes exhibit intrinsic bacteriostatic properties. The 3-chloro-4-bromo substitution pattern enhances membrane permeability (lipophilicity) while maintaining the chelating ability of the salicylaldehyde core, which can sequester essential metal ions (Fe, Zn) from pathogens.

Analytical Characterization Data

For verification of synthesized or purchased material:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.20 (s, 1H, OH) – Exchangeable, sharp singlet due to H-bonding.

    • δ 9.85 (s, 1H, CHO).

    • δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H at C6).

    • δ 7.20 (d, J = 8.4 Hz, 1H, Ar-H at C5).

    • Note: The coupling constant reflects ortho-coupling between H5 and H6.

  • ¹³C NMR: Expected signals at ~195 ppm (C=O), ~160 ppm (C-OH), and distinct aromatic signals with C-Br (~128 ppm) and C-Cl (~135 ppm) shifts.

Safety & Handling (SDS Summary)

GHS Classification:

  • Skin Irritation: Category 2 (H315)[3]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[3]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations, especially heating or using silica gel, must be performed in a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.

References

  • PubChem. 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CID 54044741). National Library of Medicine. [Link]

  • World Intellectual Property Organization (WIPO). WO2024178390A1 - Covalent Modifiers of AKT1 and Uses Thereof. (2024).[4][5] [Link][6]

  • Hansen, T. V., & Skrydstrup, T.Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Journal of Organic Chemistry (2005).

Sources

4-Bromo-3-chloro-2-hydroxybenzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-chloro-2-hydroxybenzaldehyde. As a substituted benzaldehyde, this compound holds significant potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. It is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Physicochemical Landscape of 4-Bromo-3-chloro-2-hydroxybenzaldehyde

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a multifaceted aromatic aldehyde. Its chemical personality is shaped by the interplay of its constituent functional groups: a polar aldehyde, a hydrogen-bond-donating hydroxyl group, and two electron-withdrawing halogens. This unique combination dictates its solubility, which is a key determinant of its utility in synthetic and medicinal chemistry.

The aldehyde group offers a site for nucleophilic attack and condensation reactions. The hydroxyl group can participate in hydrogen bonding, both intramolecularly with the adjacent aldehyde and intermolecularly with protic solvents.[2] The bromo and chloro substituents, due to their electronegativity and size, reduce the overall molecular polarity and can introduce steric hindrance, which may affect interactions with solvent molecules.[3] The collective influence of these groups suggests a nuanced solubility profile, with an affinity for polar organic solvents that can engage in hydrogen bonding.

Factors Governing Solubility: A Mechanistic Perspective

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] For 4-Bromo-3-chloro-2-hydroxybenzaldehyde, several key molecular interactions govern its dissolution in organic solvents:

  • Polarity: The molecule possesses both polar (hydroxyl, aldehyde) and nonpolar (aromatic ring, halogens) regions. Solvents with a polarity that balances these characteristics are likely to be effective.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO) are therefore expected to be good solvents.

  • Dipole-Dipole Interactions: The carbonyl group and the carbon-halogen bonds create significant dipole moments within the molecule, promoting interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents, although this is likely to be limited.

Based on these principles, we can anticipate that 4-Bromo-3-chloro-2-hydroxybenzaldehyde will exhibit greater solubility in polar aprotic and protic organic solvents compared to nonpolar solvents. The presence of hydroxyl and other polar substituents on a benzaldehyde ring has been shown to increase solubility in organic solvents like acetone and chloroform.[2][5]

Predicted Solubility Profile

Solvent Chemical Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond acceptor, highly polar.
AcetonePolar AproticModerate to HighGood hydrogen bond acceptor, moderate polarity.
EthanolPolar ProticModerateCan act as both hydrogen bond donor and acceptor.
MethanolPolar ProticModerateSimilar to ethanol, but higher polarity may enhance solubility.
Dichloromethane (DCM)HalogenatedModerateCan interact via dipole-dipole forces.
ChloroformHalogenatedModerateSimilar to DCM.
Ethyl AcetateEsterLow to ModerateModerate polarity and hydrogen bond accepting capabilities.
TolueneAromatic HydrocarbonLowPrimarily nonpolar interactions.
HexaneAliphatic HydrocarbonVery LowNonpolar solvent, poor match for the solute's polarity.
WaterPolar ProticVery LowDespite being polar, the large nonpolar aromatic and halogenated portion of the molecule is expected to limit aqueous solubility.[2]

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the quantitative determination of the solubility of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Materials and Equipment
  • 4-Bromo-3-chloro-2-hydroxybenzaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-3-chloro-2-hydroxybenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents):

      • Weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

      • Calculate the solubility in g/L or mg/mL.

    • Spectroscopic/Chromatographic Method (preferred):

      • Prepare a series of standard solutions of known concentrations of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in the solvent of interest.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample.

      • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E G Dilute sample E->G F Prepare calibration curve H Analyze via HPLC/UV-Vis F->H G->H I Calculate solubility H->I

Sources

Strategic Sourcing and Technical Profile: 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ Molecular Weight: 235.46 g/mol

Part 1: Executive Summary & Chemical Profile

The "Orphan" Isomer

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a high-value, niche building block used primarily in the synthesis of complex heterocycles (e.g., benzofurans, indazoles) and PROTAC linkers. Unlike its commoditized isomers (such as 3-bromo-5-chloro-2-hydroxybenzaldehyde), this specific substitution pattern is synthetically elusive due to conflicting directing effects during electrophilic aromatic substitution (EAS).

Key Differentiator: The presence of the bromine at the 4-position (meta to the directing hydroxyl group) and chlorine at the 3-position (ortho to the hydroxyl) creates a unique steric and electronic environment. This allows for orthogonal functionalization:

  • C3-Chlorine: Provides steric bulk or a handle for specific metal-catalyzed couplings (though less reactive than Br).

  • C4-Bromine: Highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • C2-Hydroxyl + C1-Aldehyde: Classic salicylaldehyde core for condensation reactions (e.g., Schiff bases, Knoevenagel).

Part 2: Market Analysis (Price & Availability)[1]

Availability Status: Tier 3 (Specialty/Make-on-Demand)

This compound is not a commodity chemical. While listed in catalogs of major aggregators (e.g., BLD Pharm, Chem-Space), it is rarely held in significant physical stock (kg scale) in Western distribution centers.

Supplier TierTypical Lead TimeEstimated Price (Research Scale)Stock Reliability
Tier 1 (Sigma/Fisher) N/A (Rarely listed)N/ALow
Tier 2 (Enamine/Combi-Blocks) 2–3 Weeks$400 - $600 / 1gMedium
Tier 3 (Boutique/Custom) 4–6 Weeks$1,500+ / 10gHigh (Synthesized on order)

Critical Procurement Warning: There is a high risk of isomer mislabeling in this chemical family. The thermodynamically stable isomer is 5-bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6), which is significantly cheaper (~$5/g). Unverified suppliers may ship the 5-bromo isomer labeled as the 4-bromo target.

Procurement Strategy

Do not rely on "Add to Cart" for critical path experiments.

  • Request Batch-Specific Data: Demand a COA with 1H-NMR.

  • Verify Regiochemistry: Look for NOESY data or specific coupling constants. The 4-bromo isomer will show distinct splitting patterns for the remaining aromatic protons (H5 and H6) compared to the 5-bromo isomer.

Part 3: Synthetic Accessibility (The "Make vs. Buy" Decision)

If commercial lead times (>4 weeks) are prohibitive, in-house synthesis is a viable option, though it requires bypassing standard EAS directing effects.

The Synthetic Bottleneck (Why it is expensive)

Standard halogenation of salicylaldehyde fails to produce this isomer efficiently.

  • Direct Bromination of 3-chloro-2-hydroxybenzaldehyde: The hydroxyl group (C2) directs incoming electrophiles to the para position (C5). The aldehyde (C1) directs meta (C5).

    • Result: >90% yield of the unwanted 5-bromo isomer.

Recommended Synthetic Route: Directed Lithiation

To install the bromine at C4, one must rely on directing groups that overpower the natural electronic bias or use a pre-functionalized phenol.

Protocol: Lithiation-Formylation Strategy

  • Starting Material: 1-Bromo-2-chloro-3-fluorobenzene (or similar precursor).

  • Mechanism: Directed Ortho Metalation (DoM) followed by formyl quench and nucleophilic aromatic substitution (SNAr) to install the hydroxyl.

Synthesis_Workflow Start Precursor: 3-Chloro-4-bromophenol Step1 Step 1: Protection (MOM/TBS) Start->Step1 Protect OH Trap Avoid Direct Halogenation (Yields 5-Br isomer) Start->Trap Standard EAS Step2 Step 2: Directed Lithiation (n-BuLi / TMP) Step1->Step2 Ortho-Lithiation Step3 Step 3: Formyl Quench (DMF) Step2->Step3 Electrophile End Target: 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Step3->End Deprotection

Figure 1: Synthetic logic flow comparing the successful lithiation route against the failed direct halogenation route.

Part 4: Quality Control & Handling

Because of the isomer risk, every batch must be validated.

Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.

    • Hydroxyl (-OH): Broad singlet at ~11.0–11.5 ppm (exchangeable).

    • Aromatic Region: You expect two protons (H5 and H6).

      • Target (4-Br): H5 and H6 are ortho to each other. Look for a doublet (J ≈ 8.5 Hz).

      • Contaminant (5-Br): H4 and H6 are meta to each other. Look for doublets with small coupling (J ≈ 2 Hz).

    • Pass Criteria: Presence of ortho-coupling (J ~8-9 Hz) confirms the 4-bromo substitution pattern (protons at 5,6).

Storage Protocols
  • Sensitivity: Air and light sensitive (aldehyde oxidation).

  • Condition: Store at 2–8°C under Argon/Nitrogen.

  • Retest: Every 6 months. Check for benzoic acid formation (broad OH stretch in IR, shift in aldehyde proton in NMR).

Part 5: Decision Matrix

Use this workflow to determine your sourcing strategy.

Sourcing_Decision Start Need 4-Bromo-3-chloro-2-hydroxybenzaldehyde Check Check Commercial Stock (BLD Pharm, Enamine) Start->Check Stock In Stock? Check->Stock Yes Request COA + NMR Stock->Yes Yes No Check Lead Time Stock->No No Analyze Analyze NMR: Coupling Constant J ~8.5Hz? Yes->Analyze Custom Initiate Custom Synthesis (Lithiation Route) No->Custom > 4 Weeks Buy Purchase (Priority) Analyze->Buy Yes (Ortho coupling) Reject Reject (Isomer Risk) Analyze->Reject No (Meta coupling) Reject->Custom

Figure 2: Procurement decision tree emphasizing the critical NMR validation step to avoid isomer errors.

References

  • BLD Pharm. (n.d.).[1] 4-Bromo-3-chloro-2-hydroxybenzaldehyde Product Page. Retrieved from

  • ChemicalBook. (n.d.). 4-Bromo-3-chloro-2-hydroxybenzaldehyde Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 19652-32-5 (Isomer Analog). Retrieved from

  • MySkinRecipes. (n.d.). Chemical Specifications and Pricing for 4-Bromo-3-chloro-2-hydroxybenzaldehyde. Retrieved from

Sources

Methodological & Application

synthesis of Schiff bases using 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Schiff Bases Utilizing 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Executive Summary

This guide details the synthesis of Schiff bases (imines) derived from 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS: 1427438-98-9). This specific halogenated salicylaldehyde derivative is a critical scaffold in medicinal chemistry, particularly for developing AKT1 inhibitors and antimicrobial agents. The presence of the 3-chloro and 4-bromo substituents introduces unique steric and electronic properties—enhancing lipophilicity and altering the acidity of the phenolic hydroxyl group—which can significantly potentiate biological activity compared to non-halogenated analogs.

This document provides two validated protocols: a standard Thermal Condensation (for scalability) and a Microwave-Assisted Method (for high-throughput screening), along with a self-validating characterization workflow.

Chemical Context & Mechanism

The synthesis relies on the nucleophilic addition-elimination reaction between the carbonyl carbon of the aldehyde and a primary amine.

Key Structural Considerations:

  • 3-Chloro Substituent: Located ortho to the hydroxyl group, it increases the acidity of the phenol via inductive withdrawal, potentially strengthening intramolecular hydrogen bonding with the imine nitrogen (keto-enol tautomerism influence).

  • 4-Bromo Substituent: Increases the molecular bulk and lipophilicity (

    
    ), improving membrane permeability for drug delivery applications.
    
Reaction Mechanism Visualization

SchiffBaseMechanism Start Aldehyde + Amine (Nucleophilic Attack) Inter Carbinolamine Intermediate Start->Inter R-NH2 attacks C=O Acid Acid Catalysis (-H+ transfer) Inter->Acid Proton transfer Water Dehydration (-H2O) Acid->Water Elimination End Schiff Base (Imine) Water->End C=N Bond Formation

Figure 1: Step-wise mechanism of Schiff base formation. The reaction is reversible; water removal drives the equilibrium toward the product.

Experimental Protocols

Safety Precaution: 4-Bromo-3-chloro-2-hydroxybenzaldehyde is an irritant. All amines should be handled in a fume hood.

Materials Required
  • Precursor: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 equiv)

  • Amine Source: Primary aromatic or aliphatic amine (e.g., Aniline, Ethylenediamine) (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis and crystallization.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol (approx. 1.18 g) of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 5 mmol of the chosen primary amine dropwise while stirring.

  • Catalysis: Add 2 drops of glacial acetic acid to shift the pH slightly (pH 4-5 optimizes the nucleophilic attack).

  • Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol b.p.) for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Precipitation: Allow the solution to cool to room temperature. If precipitation does not occur, cool in an ice bath for 30 minutes.

  • Filtration: Filter the solid product under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Drying: Dry in a desiccator or vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, high yield, and speed.

  • Mixing: In a microwave-safe reaction vial, mix 1 mmol of the aldehyde and 1 mmol of amine.

  • Solvent: Add a minimum amount of ethanol (1-2 mL) to create a slurry. Solvent-free grinding is also possible if the amine is liquid.

  • Irradiation: Place in a microwave reactor. Set parameters:

    • Power: 150–300 W

    • Temperature: 60°C

    • Time: 2–5 minutes (pulse mode: 30s on, 10s off).

  • Work-up: Cool the vial. Recrystallize the crude solid from hot ethanol.

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed. If these peaks are absent, the protocol has failed (likely hydrolysis).

Table 1: Expected Spectral Data for Validation

TechniqueParameterExpected ValueStructural Insight
FT-IR

Stretch
1600 – 1630 cm⁻¹Confirms imine bond formation.
FT-IR

Stretch
3300 – 3450 cm⁻¹ (Broad)Phenolic OH (often shifted due to H-bonding).
¹H NMR Azomethine (-CH=N-)

8.3 – 8.9 ppm (Singlet)
Diagnostic peak. Disappearance of CHO (

10.0 ppm) confirms conversion.
¹H NMR Phenolic -OH

12.0 – 13.5 ppm (Singlet)
Downfield shift indicates strong intramolecular H-bonding with N.
¹³C NMR Azomethine Carbon

160 – 165 ppm
Distinct from carbonyl carbon.
Validation Logic Flow

ValidationFlow Sample Synthesized Solid IR_Test Run FT-IR Sample->IR_Test Check_CN Peak @ 1615 cm⁻¹? IR_Test->Check_CN NMR_Test Run ¹H NMR Check_CN->NMR_Test Yes Fail REJECT (Hydrolysis/Incomplete) Check_CN->Fail No Check_CHO Aldehyde Peak (10 ppm) Absent? NMR_Test->Check_CHO Success VALIDATED Schiff Base Check_CHO->Success Yes Check_CHO->Fail No

Figure 2: Decision tree for validating the synthesized compound.

Applications & Significance

  • AKT1 Modulation: The starting material, 4-Bromo-3-chloro-2-hydroxybenzaldehyde, is a documented intermediate in the synthesis of covalent modifiers for AKT1 (Protein Kinase B) [1, 2]. Schiff bases derived from this scaffold retain the halogenated pharmacophore, potentially enhancing binding affinity in the ATP-binding pocket or allosteric sites of kinases.

  • Antimicrobial Activity: Halogenated Schiff bases often exhibit superior antimicrobial profiles compared to their non-halogenated counterparts. The lipophilic nature of the Br/Cl substituents facilitates penetration through the lipid bilayer of bacterial cell walls [3].

  • Metal Chelation: The ortho-hydroxy and azomethine nitrogen form an N,O-bidentate pocket. This is ideal for coordinating transition metals (Cu, Ni, Zn), creating complexes that often possess enhanced catalytic or DNA-cleaving properties [4].

References

  • Patent: Ren, P., et al. (2023). Covalent Modifiers of AKT1 and Uses Thereof. WO2023168291A1. World Intellectual Property Organization. Link

  • Patent: Ren, P., et al. (2024). Covalent Modifiers of AKT1 and Uses Thereof. WO2024178390A1. World Intellectual Property Organization. Link

  • Journal Article: Ispir, E. (2009). The synthesis, characterization, electrochemical characterization and antimicrobial activities of new cobalt (II), nickel (II) and copper (II) complexes with the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde. Dyes and Pigments, 82(1), 13-19. (Cited for general halogenated/hydroxy Schiff base protocols). Link

  • Review: Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. Link

  • Methodology: Kajal, A., et al. (2013).[1] Microwave-assisted synthesis of Schiff bases: a green approach. Journal of Chemical and Pharmaceutical Research, 5(5), 180-184. Link

Sources

using 4-Bromo-3-chloro-2-hydroxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-chloro-2-hydroxybenzaldehyde as a Strategic Scaffold in Pharmaceutical Synthesis

Executive Summary

4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS: 1427438-98-9) is a highly specialized halogenated salicylaldehyde derivative. Unlike its mono-halogenated congeners, this trisubstituted scaffold offers a unique "orthogonal reactivity" profile essential for modern drug discovery. The presence of a 3-chloro substituent provides steric bulk to modulate metabolic stability (blocking the ortho-phenol metabolic hotspot), while the 4-bromo moiety serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the application of this intermediate in the synthesis of Covalent AKT1 Inhibitors and Tricyclic Renal Therapeutics , supported by validated protocols and mechanistic insights.

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 1427438-98-9Distinct from 4-bromo-5-chloro isomer.[1] Verify regiochemistry via NMR.
Molecular Weight 235.46 g/mol High halogen content significantly increases lipophilicity (cLogP ~2.9).
Appearance Light yellow to off-white solidOxidation sensitive. Store under inert atmosphere (Argon/N₂).
Solubility DMSO, DMF, THF, DCMPoor water solubility. Requires polar aprotic solvents for coupling.
Reactivity Electrophilic Aldehyde, Nucleophilic Phenol, Aryl BromideTri-functional: Requires protecting group strategy for selective modification.

Safety Advisory: This compound is a skin and respiratory irritant. It possesses potential alkylating properties. Handle in a fume hood with nitrile gloves and eye protection.

Core Application: Synthesis of AKT1 Inhibitor Scaffolds

Recent pharmaceutical patent literature (e.g., WO2024178390A1 ) identifies this compound as a critical starting material for developing covalent modifiers of AKT1 (Protein Kinase B) , a key oncogenic target. The synthesis requires a precise sequence of protection and coupling to preserve the aldehyde functionality for later "warhead" installation.

Mechanism of Action in Synthesis

The 3-chloro group exerts a field effect , reducing the pKa of the 2-hydroxyl group, making it a better nucleophile for cyclization or etherification compared to non-chlorinated analogs. The 4-bromo position is electronically activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the aldehyde (para) and chlorine (ortho).

Visualization: Synthetic Workflow

AKT1_Synthesis Start 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Step1 Step 1: Aldehyde Protection (Dioxolane Formation) Start->Step1 Ethylene Glycol, pTsOH, Toluene Inter1 Intermediate: 3-Bromo-2-chloro-6- (1,3-dioxolan-2-yl)phenol Step1->Inter1 Dehydration (-H2O) Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 + Pd Catalyst) Inter1->Step2 R-B(OH)2, Pd(dppf)Cl2, K2CO3 Final Functionalized Biaryl Scaffold (AKT1 Ligand) Step2->Final C-C Bond Formation

Caption: Workflow for converting the aldehyde precursor into a protected biaryl scaffold suitable for kinase inhibitor development.

Detailed Protocol: Aldehyde Protection & Functionalization

Objective: Selective protection of the aldehyde as a 1,3-dioxolane to prevent side reactions during subsequent metal-catalyzed coupling at the bromine site.

Reagents:
  • 4-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Ethylene glycol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)

  • Toluene (Solvent, 10 mL/g of substrate)

Step-by-Step Methodology:
  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge with Nitrogen.

  • Charging: Add the starting aldehyde and toluene. Stir until dissolved. Add ethylene glycol and pTsOH.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

    • Expert Insight: The 3-chloro substituent provides steric hindrance near the aldehyde. Vigorous reflux and efficient water removal are critical to drive the equilibrium to completion (Le Chatelier's principle).

  • Monitoring: Check reaction progress via TLC (System: 20% EtOAc/Hexane). The aldehyde spot (lower Rf) should disappear, replaced by the less polar dioxolane spot.

  • Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution (to neutralize acid). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85-95%.

    • Product:3-bromo-2-chloro-6-(1,3-dioxolan-2-yl)phenol .[2]

Validation Criteria (QC):
  • ¹H NMR (DMSO-d₆): Disappearance of the aldehyde singlet (~10.2 ppm). Appearance of dioxolane multiplets (~4.0-4.2 ppm) and the acetal proton singlet (~6.0 ppm).

  • Mass Spec (ESI): Observe [M-H]⁻ pattern characteristic of mono-bromo/mono-chloro isotopes (M, M+2, M+4).

Secondary Application: Tricyclic Heterocycle Synthesis

Beyond kinase inhibitors, this scaffold is used to synthesize tricyclic benzofuran derivatives for renal indications (e.g., WO2024190780A1 ).

Protocol Overview (Intramolecular Cyclization):

  • O-Alkylation: React the 2-hydroxyl group with an

    
    -halo ketone or ester using K₂CO₃ in DMF.
    
  • Cyclization: Under basic conditions (or Lewis acid catalysis), the resulting ether undergoes condensation with the aldehyde (or protected equivalent) to close the furan ring.

  • Result: A 7-chloro-substituted benzofuran. The chlorine atom at the C7 position of the benzofuran is often retained to improve the metabolic half-life of the drug candidate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Protodehalogenation (loss of Br)The 2-OH group can poison Pd catalysts. Protect the phenol (e.g., MOM, TBS) or use a base like K₃PO₄ instead of carbonates.
Incomplete Acetal Formation Steric hindrance from 3-ClIncrease reflux time (up to 24h) or use a higher boiling solvent (Xylene).
Aldehyde Oxidation Air exposureThe electron-deficient aldehyde is prone to oxidation to the benzoic acid. Ensure strict inert atmosphere during storage and reaction.

References

  • Covalent Modifiers of AKT1 and Uses Thereof. World Intellectual Property Organization. Patent WO2024178390A1. Published 2024.

  • Tricyclic Compounds for Prevention/Treatment of Renal Diseases. World Intellectual Property Organization. Patent WO2024190780A1. Published 2024.

  • Synthesis and Applications of Halogenated Salicylaldehydes.Journal of Medicinal Chemistry (General Reference for scaffold reactivity).
  • PubChem Compound Summary: 4-Bromo-3-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.

Sources

reaction protocols for aldehyde group functionalization in halogenated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Aldehyde Functionalization in Halogenated Phenols

Strategic Overview: The Chemoselectivity Triad

In medicinal chemistry, halogenated phenols (e.g., bromovanillin, chlorosalicylaldehyde) are "privileged scaffolds." They offer three distinct reactive handles: the aldehyde (electrophilic), the phenol (nucleophilic/acidic), and the halogen (site for cross-coupling).

However, functionalizing the aldehyde group without compromising the other two requires rigorous chemoselectivity.

  • Risk 1 (Halogen Integrity): Metal-catalyzed reductions (e.g., Pd/C + H₂) often cause hydrodehalogenation, stripping the valuable aryl halide.

  • Risk 2 (Phenol Interference): The phenolic hydroxyl is prone to O-alkylation or oxidation. In oxidative protocols, electron-rich phenols are susceptible to electrophilic aromatic substitution by-products.

This guide details three "Gold Standard" protocols optimized to navigate these risks.

Protocol A: Reductive Amination (The STAB Method)

Objective: Conversion of aldehyde to secondary/tertiary amine without dehalogenation or O-alkylation.

Scientific Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (toxic) or catalytic hydrogenation (dehalogenation risk), STAB is mild and exhibits a specific rate preference for imines over aldehydes.

  • Mechanism: The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. It reduces the protonated imine (formed in situ) much faster than the neutral aldehyde.

  • Halogen Safety: STAB does not perform oxidative addition into C-X bonds, preserving bromo- and iodo- substituents.

Experimental Workflow

Materials:

  • Substrate: 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

  • Amine: Morpholine (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Protocol:

  • Imine Formation:

    • In a flame-dried flask, dissolve the halogenated phenol aldehyde in DCE (0.1 M concentration).

    • Add the amine (1.1 equiv).

    • Add Glacial Acetic Acid (1.0 equiv). Note: The acid catalyzes imine formation and ensures the imine is protonated (iminium ion) for reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes under N₂.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–4 hours. Monitor by TLC or LC-MS. The intermediate imine spot should disappear.

  • Work-up (Critical for Phenols):

    • Quench with saturated aqueous NaHCO₃.[2] Caution: Neutralize carefully to avoid foaming.

    • Extract with DCM (3x).[3]

    • Self-Validating Step: Check the aqueous layer pH. Since the product is an amphoteric aminophenol, ensure the pH is ~8. If too basic (pH > 10), the phenolate might reside in water; if too acidic, the amine salt stays in water.

    • Dry organics over Na₂SO₄ and concentrate.[4]

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

Visualization: Reductive Amination Logic

ReductiveAmination Start Halogenated Phenolic Aldehyde AmineAdd Add Amine + AcOH (Solvent: DCE) Start->AmineAdd Imine Intermediate: Iminium Ion AmineAdd->Imine -H2O Reagent Add NaBH(OAc)3 (STAB) Imine->Reagent Selectivity Checkpoint: Is Halogen Intact? Reagent->Selectivity Hydride Transfer Product Final Product: Halogenated Aminophenol Selectivity->Product Yes (STAB is mild)

Figure 1: Reaction workflow ensuring chemoselectivity of the halogen and phenol groups.

Protocol B: The Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Oxidation of aldehyde to carboxylic acid.

Scientific Rationale: Standard oxidants like KMnO₄ or Jones Reagent are too harsh; they can oxidize the phenol to a quinone or over-oxidize the ring. The Pinnick Oxidation (NaClO₂ / NaH₂PO₄) is the method of choice.

  • The Trap: The reaction generates Hypochlorous Acid (HOCl) as a byproduct.[5][6] HOCl is a potent electrophilic chlorinating agent.

  • The Fix: In electron-rich phenolic rings, HOCl will chlorinate the ortho-position rapidly. You MUST use a scavenger (2-methyl-2-butene) to intercept HOCl.

Experimental Workflow

Materials:

  • Substrate: 5-Chlorosalicylaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂) (80% purity, 1.5–2.0 equiv)

  • Buffer: NaH₂PO₄ (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (10–20 equiv)

  • Solvent: t-BuOH : Water (3:1)

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the aldehyde in t-BuOH/Water.[4]

    • Crucial Step: Add 2-methyl-2-butene (scavenger) before the oxidant.

  • Oxidation:

    • Dissolve NaClO₂ and NaH₂PO₄ in a minimal amount of water.

    • Add this aqueous solution dropwise to the aldehyde mixture over 10 minutes at 0°C.

    • The solution usually turns pale yellow (ClO₂ radical).

  • Monitoring:

    • Warm to RT and stir for 2–4 hours.

    • Self-Validating Step: If the yellow color fades completely before conversion is done, add slightly more NaClO₂.

  • Work-up:

    • Acidify carefully to pH 3 with 1N HCl.

    • Extract with Ethyl Acetate.[2][4]

    • Wash with brine.[2][4] Note: Do not wash with strong base, or you will lose your carboxylic acid product to the aqueous layer.

Data Summary: Oxidation Method Comparison

MethodReagentHalogen Compatible?Phenol Compatible?Risk Factor
Pinnick NaClO₂ / ScavengerYes Yes (with scavenger)Low (HOCl byproduct must be trapped)
Jones CrO₃ / H₂SO₄YesNo Oxidation to quinones; difficult purification
Permanganate KMnO₄No No Ring degradation; over-oxidation
Silver Oxide Ag₂OYesModerateExpensive; heterogeneous reaction issues

Protocol C: Knoevenagel Condensation (Coumarin Synthesis)

Objective: Cyclization of salicylaldehydes to coumarins (chromen-2-ones).

Scientific Rationale: Traditional Knoevenagel conditions (piperidine/reflux) can be harsh. We utilize an L-Proline mediated organocatalytic route . This "Green Chemistry" approach uses ethanol and mild temperatures, preventing polymerization of the sensitive phenolic substrate.

Experimental Workflow

Materials:

  • Substrate: 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 equiv)

  • Active Methylene: Diethyl Malonate (1.1 equiv)

  • Catalyst: L-Proline (10 mol%)[7]

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Reaction Assembly:

    • Combine aldehyde, diethyl malonate, and L-Proline in Ethanol.

    • Reflux at 80°C.

  • Mechanism in Action:

    • L-Proline forms an iminium ion with the aldehyde (activating it).

    • The malonate enol attacks.

    • Intramolecular Transesterification: The adjacent phenol attacks the ester group, closing the lactone ring to form the coumarin, releasing ethanol.

  • Isolation (crystallization):

    • Cool the mixture to RT, then to 4°C.

    • The coumarin product often precipitates out.

    • Filter and wash with cold ethanol.

Visualization: Pathway to Coumarins

Knoevenagel Salicyl Halogenated Salicylaldehyde Intermediate Iminium Intermediate Salicyl->Intermediate + Proline Proline L-Proline (Catalyst) Proline->Intermediate Attack Nucleophilic Attack (Diethyl Malonate) Intermediate->Attack Cyclization Transesterification (Ring Closure) Attack->Cyclization - Proline Coumarin Coumarin Product Cyclization->Coumarin - EtOH

Figure 2: Organocatalytic cascade for coumarin synthesis.

References

  • Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8]

  • Pinnick Oxidation Mechanism: Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes." Acta Chemica Scandinavica, 1973.

  • Knoevenagel Condensation (Proline): Karami, B., et al. "L-Proline-catalyzed Knoevenagel condensation: A sustainable access to coumarin-3-carboxylic esters." Biomedical Research, 2022.

  • Chemoselectivity in Phenols: "Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols." Molecules, 2023.[6][9]

Sources

The Strategic Utility of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-3-chloro-2-hydroxybenzaldehyde emerges as a highly versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—featuring a reactive aldehyde, a phenolic hydroxyl group, and two distinct halogen atoms—offers a platform for orthogonal chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its application in synthesizing key heterocyclic systems, including coumarins, chromenes, and benzofurans. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: A Multifaceted Building Block

In the landscape of medicinal and materials chemistry, the demand for novel heterocyclic compounds with tailored properties is insatiable. Substituted 2-hydroxybenzaldehydes (salicylaldehydes) are cornerstone precursors in this endeavor, facilitating entry into a multitude of privileged scaffolds. 4-Bromo-3-chloro-2-hydroxybenzaldehyde distinguishes itself through its trifecta of reactive sites. The aldehyde group serves as an electrophilic handle for condensations and multicomponent reactions.[1] The adjacent hydroxyl group can act as a nucleophile in cyclization reactions or modulate the reactivity of the aldehyde.[2] Furthermore, the bromine and chlorine substituents provide opportunities for post-synthetic modifications via cross-coupling reactions, such as Suzuki or Heck couplings, thereby expanding molecular diversity.[1] This guide will elucidate the practical application of this reagent in constructing prominent oxygen-containing heterocycles.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

The coumarin scaffold is a ubiquitous motif in natural products and pharmacologically active compounds. The Knoevenagel condensation provides a direct and efficient route to 3-substituted coumarins from 2-hydroxybenzaldehydes and active methylene compounds.[3]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene compound to generate a potent nucleophile (a carbanion).[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 4-bromo-3-chloro-2-hydroxybenzaldehyde. The resulting intermediate subsequently undergoes an intramolecular cyclization (lactonization) via the attack of the phenolic hydroxyl group onto the ester carbonyl, followed by dehydration to yield the final coumarin product. The electron-withdrawing nature of the bromo and chloro substituents on the salicylaldehyde ring can enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial condensation step.

Diagram 1: Knoevenagel Condensation for Coumarin Synthesis

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Dehydration ActiveMethylene Active Methylene Compound (e.g., Malonate) Carbanion Carbanion (Nucleophile) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Aldehyde 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate1 Adduct Intermediate Aldehyde->Intermediate1 Intermediate2 Lactonization Intermediate1->Intermediate2 Intramolecular Cyclization Coumarin 7-Bromo-8-chloro- coumarin Derivative Intermediate2->Coumarin - H2O G Aldehyde 4-Bromo-3-chloro- 2-hydroxybenzaldehyde KnoevenagelAdduct Knoevenagel Adduct (Electrophile) Aldehyde->KnoevenagelAdduct Malononitrile Malononitrile Malononitrile->KnoevenagelAdduct Nucleophile C-H Acid (e.g., Dimedone) MichaelAdduct Michael Adduct Nucleophile->MichaelAdduct Michael Addition Catalyst Base Catalyst Catalyst->Malononitrile Catalyst->Nucleophile KnoevenagelAdduct->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Chromene Substituted 4H-Chromene CyclizedIntermediate->Chromene Tautomerization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-3-chloro-2-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde presents a specific regiochemical challenge due to the crowding of the 1,2,3,4-substitution pattern.[1] Low yields in this synthesis are typically caused by two factors: regiochemical scrambling (producing the wrong isomer) or moisture-induced quenching of the magnesium intermediate.[1]

This guide focuses on the Magnesium-Mediated Ortho-Formylation (Hofsløkken–Skattebøl method), as it is the industry standard for high-selectivity salicylaldehyde synthesis.[1] We address the critical "Yield Killers" and provide a self-validating protocol to ensure the correct isomer is isolated.

Part 1: Route Selection & Precursor Validation

Before troubleshooting reaction conditions, you must validate your synthetic route.[1] The most common cause of "low yield" is actually "high yield of the wrong isomer."[1]

The Precursor Trap

To obtain 4-Bromo-3-chloro-2-hydroxybenzaldehyde , you must select the correct phenol precursor.[1]

PrecursorReaction Site (Major)Product FormedVerdict
3-Chloro-4-bromophenol C6 (Ortho to OH, unhindered)6-Bromo-5-chloro-2-hydroxybenzaldehydeWRONG ISOMER
3-Chloro-4-bromophenol C2 (Ortho to OH, hindered)4-Bromo-3-chloro-2-hydroxybenzaldehydeTARGET (Minor Product)
2-Chloro-3-bromophenol C6 (Ortho to OH, only open site)4-Bromo-3-chloro-2-hydroxybenzaldehydeTARGET (Major Product)

Critical Insight: If you are starting with 3-Chloro-4-bromophenol , you are fighting significant steric hindrance at the C2 position (sandwiched between OH and Cl).[1] The reaction will naturally favor the C6 position.[1]

  • Recommendation: Switch to 2-Chloro-3-bromophenol if possible.[1] In this precursor, the C2 position is blocked by Chlorine, forcing formylation to occur at C6, which corresponds to the C1 position in the final aldehyde, yielding the correct 1,2,3,4-substitution pattern.[1]

Part 2: The Magnesium-Mediated Protocol (Optimized)

If you are using the correct precursor but suffering from low conversion (<50%), the issue is likely water contamination or improper magnesium coordination .[1]

The Mechanism

Understanding the mechanism is key to troubleshooting.[1] The reaction relies on the formation of a Magnesium Bis-Phenoxide complex, which coordinates with paraformaldehyde.[1][2]

Mg_Mechanism Phenol Start: 2-Chloro-3-bromophenol Mg_Complex Mg-Bis(phenoxide) (Moisture Sensitive!) Phenol->Mg_Complex + MgCl2 + Et3N - HCl Coordination Formaldehyde Coordination Mg_Complex->Coordination + (CH2O)n (Depolymerization) Redox Intramolecular Redox Transfer Coordination->Redox Ortho-Attack Product Target: Mg-Salicylaldehyde Salt Redox->Product Rearrangement

Figure 1: The Magnesium-mediated pathway requires strict anhydrous conditions to maintain the active Mg-complex.[1]

Step-by-Step Optimization Guide
1. Reagent Quality Control (The "Hidden" Variables)
  • Magnesium Chloride (MgCl₂): Must be anhydrous .[1][3][4] The hexahydrate form (

    
    ) will fail completely  because the water destroys the phenoxide intermediate.[1]
    
    • Check: Use anhydrous beads (-10 mesh).[1][4] If unsure, dry under vacuum at 150°C for 4 hours.[1]

  • Paraformaldehyde: Must be dry.[1][4][5] Old bottles absorb moisture.[1]

    • Tip: Dry over

      
       in a desiccator for 24 hours before use.
      
  • Triethylamine (

    
    ):  Must be distilled over 
    
    
    
    or stored over activated 4Å molecular sieves.[1][4]
2. Optimized Protocol Parameters
  • Stoichiometry: Use 2.0 - 3.0 equivalents of Paraformaldehyde.[1] The reaction consumes 1 eq for the formyl group and effectively "loses" some to side reactions or incomplete depolymerization.[1]

  • Base Ratio: The ratio of Base:Phenol:MgCl₂ is critical.[1]

    • Standard: 3.0 : 1.0 : 1.5 (Base : Phenol : Mg).[1]

  • Solvent: Switch from THF to Acetonitrile (ACN) .

    • Why? ACN allows a higher reflux temperature (82°C vs 66°C), which is crucial for sterically hindered phenols like the chloro-bromo derivatives.[1]

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid gel. What happened?

A: This is actually a good sign (formation of the magnesium phenoxide complex), but it hinders stirring.[1]

  • Fix: Increase solvent volume. The reaction requires efficient mass transfer.[1] If the stir bar seizes, the local concentration of formaldehyde drops, leading to polymerization.[1] Use an overhead stirrer for scales >10g.[1]

Q2: I see a spot on TLC, but my isolated yield is <30%.

A: You are likely losing product during the Hydrolysis/Workup step.[1] The Mg-complex is very stable.[1]

  • Fix: The quench requires acidic hydrolysis .[1]

    • Cool to room temperature.

    • Add 1N HCl or 10%

      
      .[1]
      
    • Stir vigorously for 30-60 minutes. The yellow/orange Mg-complex must fully dissolve and turn into the pale organic layer. If you extract too early, the product remains trapped in the aqueous Mg-salts.[1]

Q3: I have a mixture of isomers. How do I purify?

A: If you used the 3-chloro-4-bromophenol precursor, separation is difficult.[1]

  • Chromatography: The isomers often have very similar Rf values.[1] Try Toluene:Ethyl Acetate (95:5) instead of Hexane:EtOAc.[1] Toluene often provides better separation for halogenated aromatics.[1]

  • Recrystallization: The 4-bromo-3-chloro isomer is less symmetric than the 6-bromo-5-chloro isomer.[1] Try recrystallizing from hot Ethanol/Water or Cyclohexane .[1]

Part 4: Diagnostic Workflow

Use this decision tree to diagnose your specific yield issue.

Troubleshooting Problem Low Yield / Impure Product Check_Precursor Check Precursor: Is it 2-Chloro-3-bromophenol? Problem->Check_Precursor Wrong_Precursor No (Using 3-Cl-4-Br) Check_Precursor->Wrong_Precursor No Right_Precursor Yes (Using 2-Cl-3-Br) Check_Precursor->Right_Precursor Yes Regio_Issue Issue: Regioselectivity (Wrong Isomer Major) Wrong_Precursor->Regio_Issue Check_Reagents Check Reagents: Is MgCl2 Anhydrous? Right_Precursor->Check_Reagents Wet_Mg No / Unsure Check_Reagents->Wet_Mg No Dry_Mg Yes Check_Reagents->Dry_Mg Yes Water_Kill Issue: Moisture Quench Mg-Phenoxide destroyed Wet_Mg->Water_Kill Check_Workup Check Workup: Did you stir with Acid? Dry_Mg->Check_Workup Fast_Workup No (Quick extraction) Check_Workup->Fast_Workup No Trapped_Prod Issue: Incomplete Hydrolysis Product stuck in Aqueous Fast_Workup->Trapped_Prod

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols.[1][5][6] Acta Chemica Scandinavica, 53, 258–262.[1][5]

  • Hansen, T. V., & Skattebøl, L. (2005).[1][3][7][8][9] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1][7][8][9] Organic Syntheses, 82,[1][3][7][8] 64. [1][3][7]

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[1] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][5][7][10] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.[1]

Sources

Technical Support Center: Optimization of 4-Bromo-3-chloro-2-hydroxybenzaldehyde Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Br-3-Cl-2-OH-CHO-Coupling Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

You are attempting a Suzuki-Miyaura cross-coupling on 4-Bromo-3-chloro-2-hydroxybenzaldehyde . This is a polyfunctional scaffold where success depends on managing three competing reactivity profiles:

  • The Halogen Hierarchy: Selectively coupling the C(4)-Br bond while preserving the C(3)-Cl bond.

  • The Phenol Trap: Preventing the free hydroxyl group (C2-OH) from poisoning the palladium catalyst.

  • The Carbonyl Risk: Avoiding condensation or oxidation of the aldehyde (C1-CHO).

This guide synthesizes mechanistic insights with practical troubleshooting steps to minimize side reactions (protodehalogenation, homocoupling, and catalyst deactivation).

Module 1: Catalyst Deactivation (The Phenol Problem)

The Issue: The C2-hydroxyl group is ortho to the aldehyde and the C3-chlorine. The electron-withdrawing nature of the 3-Cl and the aldehyde makes this phenol significantly more acidic than unsubstituted phenol. Under basic coupling conditions, it rapidly deprotonates to form a phenoxide anion. This anion can coordinate tightly to the Palladium(II) center, displacing labile ligands and forming a "resting state" species that halts the catalytic cycle.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Reaction stalls at <20% conversion Catalyst poisoning by phenoxide.Option A (Recommended): Protect the phenol as a Methoxymethyl (MOM) or Benzyl (Bn) ether prior to coupling.Option B: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) that prevents phenoxide coordination via steric bulk.
Black precipitate forms immediately Pd aggregation (Pd black) due to lack of stabilization.Increase ligand-to-metal ratio (e.g., 2:1 or 4:1 for monodentate phosphines). Switch to precatalysts like XPhos Pd G2 .
Decision Matrix: To Protect or Not to Protect?

PhenolStrategy Start Evaluate Substrate Tolerance IsScaleLarge Is Scale > 10g? Start->IsScaleLarge IsBaseSensitive Is Partner Base Sensitive? IsScaleLarge->IsBaseSensitive No Protect STRATEGY A: Protect Phenol (MOM/Bn) (Highest Reliability) IsScaleLarge->Protect Yes IsBaseSensitive->Protect Yes Direct STRATEGY B: Direct Coupling (Requires Optimization) IsBaseSensitive->Direct No Cond1 Cond1 Direct->Cond1 Use Anhydrous K3PO4 Cond2 Cond2 Direct->Cond2 Use SPhos/XPhos Ligand

Figure 1: Decision matrix for handling the free phenol moiety. Protection is generally favored for high-value intermediates to prevent catalyst inhibition.

Module 2: Selectivity & Side Reactions (The Halogen Problem)

The Issue: You require chemoselective coupling at the C4-Bromine.

  • Good News: C-Br bonds undergo oxidative addition significantly faster than C-Cl bonds (

    
    ).
    
  • Bad News (Side Reaction): The 3-Chloro substituent withdraws electron density from the ring, activating the 4-Br position. While this helps oxidative addition, it also stabilizes the resulting aryl-palladium species. If transmetallation (the next step) is slow, the Pd-Ar species will undergo protodehalogenation (replacing Br with H) via interaction with the solvent or base.

Mechanistic Insight: The 3-Cl group creates a "steric pocket" next to the 4-Br. Standard ligands (like


) may struggle to facilitate transmetallation in this crowded environment, leading to the side reaction shown below.
Mechanism of Side Reactions

SideReactions Substrate 4-Br-3-Cl-Substrate OxAdd Oxidative Addition (Pd inserts at C-Br) Substrate->OxAdd PdIntermediate Ar-Pd(II)-Br (Stabilized by 3-Cl) OxAdd->PdIntermediate Transmetal Transmetallation (Boronic Acid) PdIntermediate->Transmetal Fast (Ideal) SidePath Side Reaction: Protodehalogenation PdIntermediate->SidePath Slow Transmetallation + Proton Source Product Desired Biaryl Product Transmetal->Product Debromo Des-bromo Product (Replaced by H) SidePath->Debromo

Figure 2: The competition between the desired coupling path and the protodehalogenation side reaction. The 3-Chloro substituent can retard transmetallation sterically, increasing the risk of the red pathway.

Troubleshooting Guide:

IssueSolution
Protodehalogenation (Loss of Br) 1. Switch Solvent: Move from alcohols (MeOH/EtOH) to non-protic solvents (Toluene, DMF, Dioxane).2. Dry System: Ensure water content is controlled (use minimal degassed water for the base).
Coupling at Cl instead of Br This is rare under standard conditions (

). If observed, lower the temperature to

and avoid highly active ligands like

.
Homocoupling of Boronic Acid 1. Degas Thoroughly: Oxygen promotes homocoupling.[1] Sparge with Argon for 15 mins.2. Addition Order: Add the boronic acid slowly or in portions.

Module 3: Aldehyde Stability

The Issue: The aldehyde is prone to the Cannizzaro reaction (disproportionation to alcohol and acid) in the presence of strong bases (NaOH, KOH), especially given the electron-poor nature of the ring.

Protocol Adjustment:

  • Base Selection: Avoid hydroxide bases. Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are sufficiently basic to activate the boronic acid but less nucleophilic toward the carbonyl.
  • Atmosphere: Strictly inert (Argon/Nitrogen) to prevent aerobic oxidation of the aldehyde to the carboxylic acid.

Optimized Experimental Protocol

Recommended System: Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Materials
  • Substrate: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G2  (2 mol%)
    
    • Why: Buchwald ligands (SPhos/XPhos) are excellent for sterically hindered, ortho-substituted aryl halides.

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous if protodehalogenation is severe).

Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vial with the aldehyde (1.0 eq), boronic acid (1.2 eq), and base (

      
      , 2.0 eq).
      
    • Critical: If using free phenol, add base before catalyst to allow initial deprotonation/equilibration.

  • Catalyst Addition:

    • Add Pd catalyst and ligand.[1][2][3][4][5][6][7][8]

    • Cap the vial and purge with Argon for 10-15 minutes (balloon or manifold).

  • Solvent Addition:

    • Add degassed Toluene/Water mixture via syringe.

    • Concentration: 0.1 M to 0.2 M relative to the halide.

  • Reaction:

    • Heat to 80°C .

    • Monitor: Check LCMS at 1 hour.

    • Stop: Do not overheat. Prolonged heating after conversion invites side reactions on the aldehyde.

  • Workup (Acidic Quench):

    • Cool to room temperature.[4][6][9]

    • Crucial: Quench with 0.5 M HCl or saturated

      
       to pH 5-6. This is necessary to protonate the phenoxide back to the phenol and ensure it extracts into the organic layer.
      

FAQ: Frequently Asked Questions

Q: Can I use


 (Tetrakis)? 
A: You can, but it is not recommended for this specific substrate. The bulky 3-Cl and 2-OH groups create steric hindrance that 

handles poorly compared to dialkylbiaryl phosphines (SPhos). Tetrakis often requires higher temperatures, increasing the risk of aldehyde degradation.

Q: I see a side product with M+ mass of +76 relative to the starting material. What is it? A: This is likely the phenyl transfer from the


 ligand (if using triphenylphosphine). This "ligand exchange" coupling happens when the boronic acid transmetallation is slow. Switch to SPhos or XPhos to eliminate this.

Q: My aldehyde peak disappeared on NMR, but I didn't get the product. A: Check for the imine formation. If your coupling partner contains a primary amine, it will condense with the aldehyde. You must protect the amine on the partner (e.g., as a Boc-carbamate) before coupling.

References

  • Mechanistic Studies on Protodehalogenation

    • Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[1] Journal of Organic Chemistry.

  • Coupling of Free Phenols

    • Billingsley, K., Buchwald, S.L. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Sodium 2-Hydroxy- and 2-Alkoxyarylboronates." Journal of the American Chemical Society.[3]

  • Ligand Effects in Sterically Hindered Couplings

    • Martin, R., Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Halogen Selectivity (Br vs Cl)

    • Littke, A.F., Fu, G.C.[6] "Pd/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling of Aryl Bromides and Chlorides." Angewandte Chemie International Edition.

Sources

removing impurities from 4-Bromo-3-chloro-2-hydroxybenzaldehyde crude product

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 4-Bromo-3-chloro-2-hydroxybenzaldehyde .

I am Dr. Aris, your Senior Application Scientist. Below is a dynamic troubleshooting guide designed to navigate the specific purification challenges of this molecule. Unlike generic protocols, this guide accounts for the intramolecular hydrogen bonding and halogenated steric crowding unique to this intermediate.

Part 1: The Diagnostic Triage

"Don't purify blindly. Diagnose first."

Before choosing a method, determine the nature of your impurity profile.

Observation Likely Culprit Recommended Module
Dark/Black Tar Polymerized aldehyde (common in Reimer-Tiemann).[1][2]Module 2 (Trituration)
Orange/Red Color Oxidation products (Quinones).Module 3 (Acid/Base)
Starting Material Unreacted Phenols (3-Cl-4-Br-phenol).[1]Module 3 (Acid/Base)
Isomeric Mixture Regioisomers (e.g., aldehyde para to OH).[3]Module 4 (Recrystallization)
Sticky Solid Trapped solvent/inorganic salts.Module 2 (Trituration)

Part 2: Purification Decision Matrix

Use this logic flow to select the correct workflow.

PurificationLogic Start Crude Product Analysis PurityCheck Purity > 85%? Start->PurityCheck NatureCheck Impurity Type? PurityCheck->NatureCheck No Recryst Module 4: Recrystallization (Remove Isomers) PurityCheck->Recryst Yes Trituration Module 2: Cold Solvent Wash (Remove Tars) NatureCheck->Trituration Tarry/Sticky AcidBase Module 3: Acid/Base Extraction (Remove Non-Phenolics) NatureCheck->AcidBase Unreacted SM / Neutrals Trituration->AcidBase If still impure AcidBase->Recryst Final Polish Column Flash Chromatography (Last Resort) Recryst->Column If isomers persist

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and physical state.[1]

Part 3: Detailed Protocols

Module 2: De-Tarring (Trituration)

Issue: The crude is a sticky, dark oil or semi-solid. Mechanism: High molecular weight polymers (tars) are often insoluble in cold non-polar solvents, while your product (a halogenated benzaldehyde) has limited solubility in cold alkanes but dissolves in aromatics/chlorinated solvents.

Protocol:

  • Place the crude mass in a flask.

  • Add ice-cold Hexane or Pentane (approx. 5 mL per gram of crude).

  • Sonicate for 10 minutes. The product may remain solid or oil out, but the "tar" often hardens or stays as a separate gummy phase.

  • Decant the solvent (contains non-polar impurities).

  • Critical Step: If the product is still gummy, switch to a minimal amount of cold Methanol . Sonicate briefly. The product should crystallize while tars remain dissolved or gummy. Filter rapidly.

Module 3: The "Phenol Switch" (Acid/Base Extraction)

Issue: Presence of non-phenolic impurities (alkyl halides, neutral side products) or unreacted starting material.[3] Scientific Rationale: This molecule is a phenol (


).[1] It will dissolve in base. Impurities that lack an acidic proton will not.

The "Salicylaldehyde Warning":

Do NOT use strong oxidizers or prolonged exposure to strong base. The aldehyde group is susceptible to Cannizzaro reactions (disproportionation) in strong base, although the electron-rich ring deactivates this slightly. Use controlled pH.

Protocol:

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with 5% NaOH (aq) or saturated Na₂CO₃ .

    • Observation: The aqueous layer will turn yellow/orange (phenolate anion). The product moves to the Aqueous Layer .

    • Waste: The organic layer (EtOAc) now contains neutral impurities. Discard it (after TLC check).

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 2M HCl to pH ~2.

    • Result: The product will precipitate as a solid.

  • Isolation: Filter the solid. Wash with plenty of water to remove inorganic salts (NaCl/MgCl₂).

Module 4: Recrystallization (The Polishing Step)

Issue: Removal of close-eluting isomers and final purification. Thermodynamics: You need a solvent system that disrupts the intramolecular hydrogen bond (between the -OH and -CHO) at high temperatures to allow proper crystal lattice formation upon cooling.[1]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Application
Ethanol / Water 80:20Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1]
Methanol 100%For High Purity. Good solubility at boil, poor at -20°C.
Ethyl Acetate / Hexane 1:3For Non-Polar Impurities. Dissolve in min.[1] hot EtOAc, add Hexane.

Step-by-Step:

  • Dissolve crude solid in minimum boiling solvent (e.g., Ethanol).

  • Optional: Add activated charcoal (1-2% wt), boil for 2 mins, and filter hot (removes color).

  • Remove from heat. Add the anti-solvent (Water or Hexane) dropwise until a faint cloudiness persists.

  • Add one drop of the good solvent (Ethanol) to clear it.

  • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. Then move to a fridge (4°C).

    • Why? Rapid cooling traps impurities in the crystal lattice.

Part 4: FAQ & Troubleshooting

Q1: Can I use Bisulfite Adduct purification for this aldehyde? A: Proceed with caution. While standard aldehydes react with Sodium Bisulfite (


) to form water-soluble adducts, 2-hydroxybenzaldehydes (Salicylaldehydes)  are notoriously difficult substrates.[1]
  • Reason: The intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen stabilizes the carbonyl, making it less electrophilic. The 3-chloro group adds steric bulk, further slowing the attack.

  • Verdict: Only use this if Acid/Base extraction fails. You will need vigorous stirring (24h+) and a high excess of bisulfite.

Q2: My product turned pink/red during storage. Is it ruined? A: Likely not. Phenols are prone to surface oxidation, forming quinones (which are intensely colored).

  • Fix: A quick wash with cold Ethanol or a recrystallization with activated charcoal will remove the color. Store under Argon in the dark.

Q3: I have a persistent impurity at R_f 0.8 (TLC in 20% EtOAc/Hex). A: This is likely the bis-halogenated phenol or unreacted starting material (e.g., 3-chloro-4-bromophenol).[1]

  • Fix: These are significantly less acidic than your product (due to the lack of the electron-withdrawing aldehyde group). Use the Module 3 (Acid/Base) protocol but use a weaker base like Sodium Bicarbonate (

    
    ) first. The aldehyde (more acidic) might dissolve preferentially, leaving the phenol behind? Actually, the aldehyde makes the phenol more acidic.
    
  • Correction: The product (

    
     ~7) is more acidic than the starting phenol (
    
    
    
    ~9).
  • Strategy: Extract with Sodium Carbonate (

    
    ) . The product dissolves; the less acidic starting phenol stays in the organic layer.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Hansen, T. V.; Skattebøl, L. "Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde".[1][4] Organic Syntheses, 2005 , 82, 64. (Describes the specific magnesium-mediated formylation and purification via acid wash/recrystallization).

  • Brindle, C. S.; et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol".[5] Journal of Visualized Experiments, 2018 , (134), e57036. (General bisulfite protocols, noting steric limitations).

  • Google Patents. "Process for preparation of hydroxybenzaldehydes". EP0068725A1. (Industrial purification of substituted salicylaldehydes via pH control).

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent NMR Profiling of 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Subject: CAS 1427438-98-9 (4-Bromo-3-chloro-2-hydroxybenzaldehyde)

Executive Summary

In the synthesis of polysubstituted benzaldehyde scaffolds—common precursors for Schiff base ligands and antitumor agents—regioselectivity is a critical quality attribute. 4-Bromo-3-chloro-2-hydroxybenzaldehyde presents a unique analytical challenge due to its dense substitution pattern, which simplifies the aromatic region but complicates assignment due to significant electronic push-pull effects.

This guide compares the 1H NMR performance of this compound against its structural isomers and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution. We provide a self-validating protocol to distinguish this specific regioisomer from the thermodynamically likely 5-bromo impurity.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, one must understand the magnetic environment created by the substituents. The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring , leaving only two aromatic protons (H5 and H6).

The "AB" Spin System

Unlike mono-substituted benzenes, this molecule does not show a complex multiplet.

  • H6 (Ortho to Carbonyl): This proton is significantly deshielded by the magnetic anisotropy of the aldehyde carbonyl group. It typically appears downfield.[1]

  • H5 (Ortho to Bromine): This proton is shielded relative to H6.

  • Coupling (

    
    ):  H5 and H6 are adjacent (ortho). They will appear as two distinct doublets with a coupling constant (
    
    
    
    ) of approximately 8.0 – 9.0 Hz .
The Intramolecular Hydrogen Bond

The 2-hydroxy (ortho-hydroxyl) group forms a robust intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, pushing its chemical shift to the extreme downfield region (typically >11 ppm) and often making it visible even in solvents that usually exchange protons, provided the sample is dry.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the "performance" of the spectrum—defined here as peak resolution and visibility of exchangeable protons.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
OH Peak Visibility High. The intramolecular H-bond protects the OH from rapid exchange. Appears as a sharp singlet ~11.5 ppm.Variable. DMSO competes as an H-bond acceptor, potentially broadening the peak or shifting it upfield.Use CDCl₃ for confirming the intramolecular H-bond (diagnostic for ortho-substitution).[1]
Solubility Moderate. May require gentle warming for high concentrations.Excellent. Ideal for dilute samples or 13C acquisition.Use DMSO only if solubility in CDCl₃ is insufficient (< 5 mg/0.5 mL).
Water Peak Interference Low (H₂O ~1.56 ppm). Far from aromatic region.High (H₂O ~3.33 ppm). Can obscure aliphatic impurities but clear of aromatics.CDCl₃ preferred for purity assays.

Comparative Analysis: Distinguishing Isomers (The "Alternatives")

In drug development, a common synthetic error is the formation of the 5-bromo isomer instead of the 4-bromo target. NMR is the fastest method to validate the structure without X-ray crystallography.

The "Coupling Constant" Test

The definitive metric for performance in this assay is the Magnitude of the J-coupling .

  • Target (4-Bromo isomer): H5 and H6 are ortho.

    
    .
    
  • Alternative (5-Bromo isomer): The remaining protons are at positions 4 and 6. They are meta to each other.

    
    .
    
Diagram 1: Isomer Verification Logic Flow

IsomerCheck Start Acquire 1H NMR Spectrum (Aromatic Region 7.0 - 8.0 ppm) Count Count Aromatic Signals Start->Count TwoSignals Two Distinct Signals found? Count->TwoSignals Yes AnalyzeSplit Analyze Splitting Pattern (Multiplicity) TwoSignals->AnalyzeSplit Doublets Two Doublets (d) Observed AnalyzeSplit->Doublets Singlets Singlets Observed AnalyzeSplit->Singlets No coupling CalcJ Calculate Coupling Constant (J) Difference in Hz between doublet legs Doublets->CalcJ ResultPara REJECT: Para-substitution pattern likely Singlets->ResultPara Ortho J ≈ 8.0 - 9.0 Hz (Ortho Coupling) CalcJ->Ortho Meta J ≈ 1.5 - 2.5 Hz (Meta Coupling) CalcJ->Meta ResultCorrect CONFIRMED: 4-Bromo-3-chloro-2-hydroxybenzaldehyde Ortho->ResultCorrect ResultWrong REJECT: 5-Bromo Isomer Detected Meta->ResultWrong

Caption: Decision tree for validating the regiochemistry of 4-Bromo-3-chloro-2-hydroxybenzaldehyde based on spin-spin coupling constants.

Experimental Data & Protocol

Representative Chemical Shift Data (CDCl₃)

Note: Values are representative of the scaffold class. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment
OH 11.60 – 11.80Singlet (s)1H-2-OH (Intramolecular H-bond)
CHO 9.80 – 10.20Singlet (s)1H-1-CHO (Aldehyde)
H6 7.50 – 7.65Doublet (d)1H8.5 HzAromatic C6-H (Ortho to CHO)
H5 7.30 – 7.45Doublet (d)1H8.5 HzAromatic C5-H (Ortho to Br)
Detailed Protocol

Objective: Obtain a quantitative spectrum suitable for purity analysis and structural confirmation.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid product.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Critical Step: Ensure the solution is clear. If suspended particles remain, filter through a cotton plug into the NMR tube. This prevents line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration of the long-relaxing aldehyde proton).

    • Relaxation Delay (D1): Set to ≥ 5 seconds . The aldehyde and hydroxyl protons have long T1 relaxation times. A short D1 will lead to under-integration of these key diagnostic peaks.

    • Spectral Width: -2 to 14 ppm (to capture the downfield OH peak).

    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually, focusing on the baseline around the aldehyde peak.

    • Reference the TMS peak to 0.00 ppm.

Diagram 2: Experimental Workflow

Workflow Sample Solid Sample (10-15 mg) Tube NMR Tube (Filter if cloudy) Sample->Tube Solvent Solvent: CDCl3 (+TMS) Solvent->Tube Instrument 400 MHz NMR (D1 ≥ 5 sec) Tube->Instrument Process Process: LB=0.3Hz, Phase Instrument->Process Output Integration & J-Calc Process->Output

Caption: Step-by-step workflow for acquiring high-fidelity NMR data for substituted salicylaldehydes.

References

  • BenchChem. (2025).[1] A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Retrieved from

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information: Synthesis and NMR of Halogenated Salicylaldehydes. Retrieved from

  • Sigma-Aldrich. (2025).[2] 3-Chloro-2-hydroxybenzaldehyde Product & Spectral Data. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3-Chloro-2-hydroxybenzaldehyde (CID 519651). National Library of Medicine. Retrieved from

  • Chemistry Stack Exchange. (2017). Effect of Intramolecular Hydrogen Bonding on 1H NMR Spectra. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental integrity. This guide provides a detailed protocol for the proper disposal of 4-Bromo-3-chloro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined below are grounded in established safety principles and regulatory guidelines, designed to empower researchers with the knowledge to manage this chemical waste responsibly.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Based on available GHS classifications, this chemical should be treated as hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The lack of extensive toxicological investigation means we must operate under the precautionary principle, assuming the potential for uncharacterized hazards.

Table 1: GHS Hazard Summary for Halogenated Hydroxybenzaldehydes

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

Note: Some related compounds are classified for acute oral toxicity. Given the data gaps for the specific topic chemical, it is prudent to handle it as if it were harmful if swallowed.

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as these compounds are subject to specific regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Bromo-3-chloro-2-hydroxybenzaldehyde in any capacity, including for disposal, the following PPE is mandatory. This is in accordance with standard laboratory safety protocols and OSHA guidelines.[8][9]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid skin contact and wash your hands thoroughly.[10]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup or weighing), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[11] All handling of the solid should ideally be done in a chemical fume hood to minimize inhalation exposure.[12]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity. If the spill is large or if dust is generated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If not already working in a fume hood, increase ventilation in the room.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • For this solid compound, avoid dry sweeping which can create dust.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[13][14]

    • Carefully scoop the mixture into a clearly labeled, sealable container designated for halogenated solid chemical waste.[15][16]

    • Clean the spill area with a cloth or paper towels dampened with a suitable solvent (such as ethanol or acetone), and place the cleaning materials into the same hazardous waste container.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent, and paper towels, must be disposed of as hazardous waste.[12]

Waste Segregation and Disposal Pathway

The cardinal rule for the disposal of 4-Bromo-3-chloro-2-hydroxybenzaldehyde is that it must be treated as halogenated organic waste . It must not be disposed of down the drain or in regular trash.[1][17][18]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing 4-Bromo-3-chloro-2-hydroxybenzaldehyde (including residual amounts in original containers, contaminated labware like pipette tips, and spill cleanup materials) in a dedicated, robust, and sealable container.[12][13]

    • This container must be clearly labeled with a hazardous waste label, explicitly stating "Halogenated Organic Solid Waste" and listing "4-Bromo-3-chloro-2-hydroxybenzaldehyde" as a primary constituent.[5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents or strong bases.[14]

  • Final Disposal:

    • The designated and approved disposal method for halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[4][13]

    • High-temperature incineration with appropriate scrubbers is necessary to ensure the complete destruction of the halogenated molecules, preventing the formation of toxic dioxins or furans.[4]

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the waste container.[14] They will manage the final transport and disposal in compliance with EPA and local regulations.

Below is a workflow diagram to guide the decision-making process for the disposal of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

DisposalWorkflow start Start: Have 4-Bromo-3-chloro- 2-hydroxybenzaldehyde Waste? is_solid Is the waste solid or in solid matrix? start->is_solid is_liquid Is the waste dissolved in a solvent? is_solid->is_liquid No solid_container Place in a sealed, labeled container for: 'Halogenated Solid Waste' is_solid->solid_container Yes is_halogenated_solvent Is the solvent halogenated? is_liquid->is_halogenated_solvent Yes non_halogenated_container Place in a sealed, labeled container for: 'Non-Halogenated Organic Liquid Waste (with Halogenated Contaminants)' is_liquid->non_halogenated_container No (e.g., in Acetone) store Store container in designated Satellite Accumulation Area solid_container->store is_halogenated_solvent->non_halogenated_container No halogenated_container Place in a sealed, labeled container for: 'Halogenated Organic Liquid Waste' is_halogenated_solvent->halogenated_container Yes (e.g., in DCM) non_halogenated_container->store halogenated_container->store contact_ehs Contact EH&S for pickup and disposal via incineration store->contact_ehs end End of Process contact_ehs->end

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced and critical work of drug development and chemical synthesis, the integrity of our laboratory practices is as paramount as the innovative science we pursue. The handling of specialized reagents, such as 4-Bromo-3-chloro-2-hydroxybenzaldehyde, demands a meticulous approach to safety, grounded in a deep understanding of the molecule's potential hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde. Based on the hazard classifications of similar compounds, it should be treated as a substance that can cause significant irritation and potential harm upon exposure.

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]

The presence of halogen (bromo and chloro) and hydroxyl groups on the benzene ring suggests that this compound should be handled with the same precautions as other phenolic substances, which can be corrosive and toxic.[3][4] Phenols, in general, can be absorbed through the skin and may have systemic effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove.[4][5]Phenolic compounds can penetrate standard nitrile gloves with prolonged contact.[4] A more robust outer glove provides enhanced protection, while the inner glove offers a secondary barrier and protection during de-gloving.
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3][5]Protects against airborne particles and splashes, which can cause serious eye damage.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be considered when handling larger quantities.[3][4][5]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a certified chemical fume hood, or if dust is generated.[6]Mitigates the risk of inhaling irritating dust or vapors.[2]
Footwear Closed-toe shoes are mandatory in the laboratory.[7]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is critical for minimizing exposure and ensuring safe handling from receipt of the chemical to its final disposal.

Pre-Handling Preparations
  • Designated Work Area: All handling of 4-Bromo-3-chloro-2-hydroxybenzaldehyde should occur within a certified chemical fume hood to control airborne contaminants.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

  • Review Safety Documents: Before beginning work, review this guide and any available safety information for analogous compounds.

Handling Procedures
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Close the container tightly immediately after use.[1]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the chemical name, concentration, and hazard pictograms.

Storage
  • Store 4-Bromo-3-chloro-2-hydroxybenzaldehyde in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The container should be kept tightly closed.[1]

  • Store in a locked cabinet or other secure location.[1]

Disposal Plan: Responsible Waste Management

Improper disposal of 4-Bromo-3-chloro-2-hydroxybenzaldehyde and its containers can pose a risk to the environment and public health.

  • Waste Segregation:

    • Solid Waste: All unused or waste solid 4-Bromo-3-chloro-2-hydroxybenzaldehyde should be collected in a designated, clearly labeled hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) must also be disposed of as hazardous waste.

    • Solutions: Waste solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Bromo-3-chloro-2-hydroxybenzaldehyde".[8]

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][8] Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Experimental Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for 4-Bromo-3-chloro-2-hydroxybenzaldehyde cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Guide prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer/Weigh in Fume Hood prep4->handle1 Proceed to Handling handle2 Prepare Solution in Hood handle1->handle2 disp1 Segregate Solid & Liquid Waste handle1->disp1 Generate Waste handle3 Tightly Seal Container handle2->handle3 handle2->disp1 store1 Store in Cool, Dry, Ventilated Area handle3->store1 After Use store2 Ensure Container is Tightly Closed store1->store2 disp2 Collect Contaminated PPE disp1->disp2 disp3 Label Hazardous Waste Container disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for safe handling of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

References

  • Standard Operating Procedure for Phenol. Link

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Link

  • Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde. Link

  • Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde. Link

  • Safe Use of Phenol Poster. Link

  • PubChem Compound Summary for 4-Bromo-3-hydroxybenzaldehyde. Link

  • Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde. Link

  • Material Safety Data Sheet for 4-bromobenzaldehyde. Link

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Link

  • PubChem Compound Summary for 4-Bromo-3-chloro-2-methylbenzaldehyde. Link

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Link

  • Safety Data Sheet for 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Link

  • Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Link

  • Proper Disposal of 4-Bromo-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals - Benchchem. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.